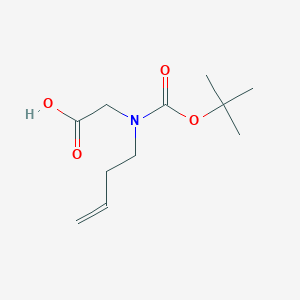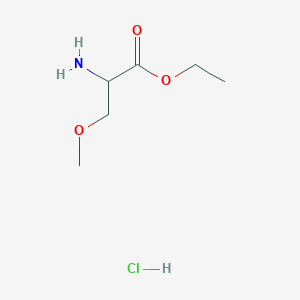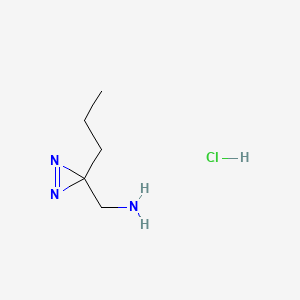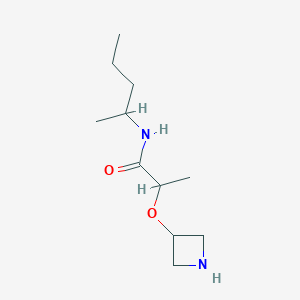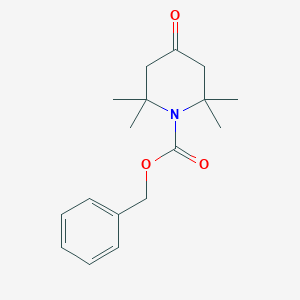
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group, four methyl groups, and a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2,6,6-tetramethyl-4-oxopiperidine, a key intermediate, involves the reaction of acetone and ammonia in the presence of acidic catalysts such as Lewis acids or protonic acids . The process can be carried out in two steps: initially, the temperature is maintained below 35°C, followed by the addition of more acetone and raising the temperature to 40-65°C . The final step involves the esterification of the intermediate with benzyl alcohol to form Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
科学的研究の応用
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it modulates the acetylation status of histones, thereby affecting gene expression and cellular functions . This modulation can lead to the inhibition of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: Similar in structure but lacks the tetramethyl groups.
®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: Contains a methyl group instead of tetramethyl groups.
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains difluoro groups instead of tetramethyl groups.
Uniqueness
The presence of four methyl groups in Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-16(2)10-14(19)11-17(3,4)18(16)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChIキー |
YPEIRTYUWDCWJI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminehydrochloride](/img/structure/B13506476.png)
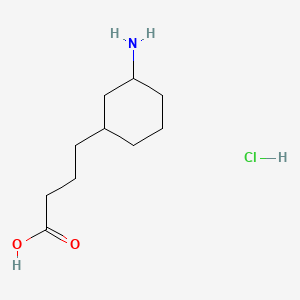
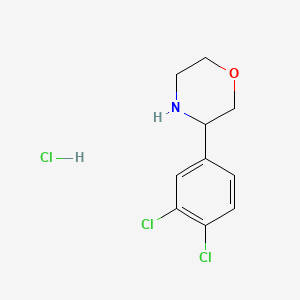

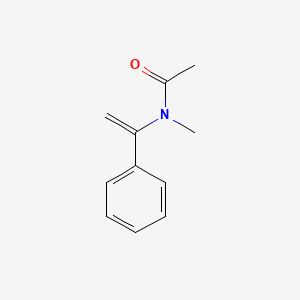
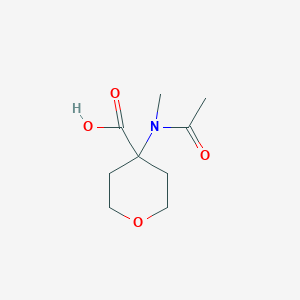

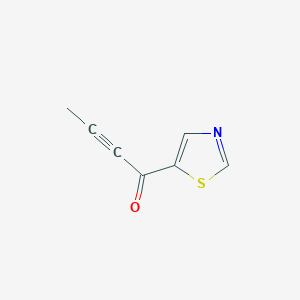
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
